Cas no 930082-69-2 (2-cyano-3-[4-(cyanomethoxy)-3-methoxyphenyl]-N-(2-methylcyclohexyl)prop-2-enamide)

2-Cyano-3-[4-(cyanomethoxy)-3-methoxyphenyl]-N-(2-methylcyclohexyl)prop-2-enamide is a specialized organic compound featuring a cyano-substituted acrylamide backbone with a methoxyphenyl and methylcyclohexyl moiety. Its structural design incorporates dual cyano groups, enhancing reactivity and potential applications in agrochemical or pharmaceutical intermediates. The presence of a methoxy group improves solubility and stability, while the methylcyclohexyl substituent may influence stereoselectivity in synthesis. This compound is suited for research in selective inhibition or as a building block in heterocyclic chemistry. Its well-defined functional groups allow for precise modifications, making it valuable for exploratory studies in medicinal chemistry and material science.
2-cyano-3-[4-(cyanomethoxy)-3-methoxyphenyl]-N-(2-methylcyclohexyl)prop-2-enamide structure
930082-69-2 structure
Product name:2-cyano-3-[4-(cyanomethoxy)-3-methoxyphenyl]-N-(2-methylcyclohexyl)prop-2-enamide
CAS No:930082-69-2
MF:C20H23N3O3
MW:353.414924860001
CID:6439328
PubChem ID:16232458

2-cyano-3-[4-(cyanomethoxy)-3-methoxyphenyl]-N-(2-methylcyclohexyl)prop-2-enamide Chemical and Physical Properties

Names and Identifiers

    • EN300-26582983
    • Z44320378
    • 2-cyano-3-[4-(cyanomethoxy)-3-methoxyphenyl]-N-(2-methylcyclohexyl)prop-2-enamide
    • 930082-69-2
    • Inchi: 1S/C20H23N3O3/c1-14-5-3-4-6-17(14)23-20(24)16(13-22)11-15-7-8-18(26-10-9-21)19(12-15)25-2/h7-8,11-12,14,17H,3-6,10H2,1-2H3,(H,23,24)/b16-11+
    • InChI Key: MBHNYORCLPHVES-LFIBNONCSA-N
    • SMILES: O=C(/C(/C#N)=C/C1C=CC(=C(C=1)OC)OCC#N)NC1CCCCC1C

Computed Properties

  • Exact Mass: 353.17394160g/mol
  • Monoisotopic Mass: 353.17394160g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 6
  • Complexity: 612
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 95.1Ų

2-cyano-3-[4-(cyanomethoxy)-3-methoxyphenyl]-N-(2-methylcyclohexyl)prop-2-enamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26582983-0.05g
2-cyano-3-[4-(cyanomethoxy)-3-methoxyphenyl]-N-(2-methylcyclohexyl)prop-2-enamide
930082-69-2 95.0%
0.05g
$246.0 2025-03-20

2-cyano-3-[4-(cyanomethoxy)-3-methoxyphenyl]-N-(2-methylcyclohexyl)prop-2-enamide Related Literature

Additional information on 2-cyano-3-[4-(cyanomethoxy)-3-methoxyphenyl]-N-(2-methylcyclohexyl)prop-2-enamide

Compound CAS No. 930082-69-2: 2-Cyano-3-[4-(Cyanomethoxy)-3-Methoxyphenyl]-N-(2-Methylcyclohexyl)prop-2-enamide

The compound with CAS No. 930082-69-2, known as 2-cyano-3-[4-(cyanomethoxy)-3-methoxyphenyl]-N-(2-methylcyclohexyl)prop-2-enamide, is a complex organic molecule with significant potential in the field of pharmaceutical chemistry. This compound has been the subject of recent studies due to its unique structural features and promising biological activities. The molecule consists of a cyano group, a methoxyphenyl moiety, and a cyclohexyl substituent, which collectively contribute to its intriguing chemical properties.

Recent research has focused on the scaffold-based drug design approach, where this compound serves as a valuable template for exploring novel therapeutic agents. The presence of multiple functional groups, such as the cyano and methoxy groups, suggests potential for modulation of pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). These characteristics make it an attractive candidate for drug development in areas such as anti-inflammatory agents, neuroprotective drugs, and anticancer therapeutics.

The synthesis of 2-cyano-3-[4-(cyanomethoxy)-3-methoxyphenyl]-N-(2-methylcyclohexyl)prop-2-enamide involves a multi-step process that combines advanced organic synthesis techniques. Key steps include the formation of the enamide moiety through amide bond formation and the introduction of the cyanomethoxy and methoxy substituents via nucleophilic aromatic substitution. The use of microwave-assisted synthesis has been reported to enhance reaction efficiency and yield, making this compound more accessible for further studies.

In terms of biological activity, this compound has shown remarkable selectivity towards certain enzyme targets. For instance, recent in vitro studies have demonstrated its ability to inhibit specific kinases involved in inflammatory pathways. Additionally, preliminary in vivo experiments in rodent models have indicated favorable pharmacokinetic profiles, with moderate bioavailability and minimal toxicity at therapeutic doses.

The structural versatility of this compound also lends itself well to further modifications. Researchers are currently exploring analogs with varied substituents on the phenyl ring and cyclohexyl group to optimize its pharmacological properties. For example, replacing the methoxy group with other electron-donating or withdrawing groups could significantly alter its binding affinity to target proteins.

From an environmental perspective, the degradation pathways of this compound are being investigated to assess its potential impact on ecosystems. Initial findings suggest that it undergoes rapid hydrolysis under certain conditions, which could mitigate concerns related to bioaccumulation.

In conclusion, CAS No. 930082-69-2 represents a promising lead compound in contemporary drug discovery efforts. Its unique combination of functional groups and favorable biological properties positions it as a valuable asset for advancing novel therapeutic interventions. As research continues to unfold, this compound is expected to play a pivotal role in shaping future developments in pharmaceutical science.

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